Proven Utility as an Intermediate in EGFR Inhibitor Synthesis with Defined Substituent Optimization
Methyl 2-amino-3-fluoro-6-methoxybenzoate is explicitly disclosed as an intermediate (Intermediate 1) in the synthesis of acrylamide-based EGFR inhibitors (Formula I compounds) in WO2018228909A1. The patent teaches that the 2-amino group is functionalized to install the N-(2-aminophenyl)acrylamide warhead, while the 3-fluoro and 6-methoxy substituents are retained in the final pharmacophore. This differs from methyl 2-amino-3-fluorobenzoate (CAS 144851-82-1), which lacks the 6-methoxy group and is documented only as a general research intermediate without specific application in EGFR-targeting scaffolds [1][2]. The patent's structure-activity relationship (SAR) exploration across 53 exemplified compounds demonstrates that varying the 6-position substituent significantly modulates inhibitor potency and selectivity [1].
| Evidence Dimension | Documented application in EGFR inhibitor synthesis |
|---|---|
| Target Compound Data | Explicitly named as Intermediate 1 in WO2018228909A1; used to construct N-(2-aminophenyl)acrylamide scaffold with 3-fluoro and 6-methoxy substituents retained [1] |
| Comparator Or Baseline | Methyl 2-amino-3-fluorobenzoate (CAS 144851-82-1): documented as a general research chemical; no evidence of use in EGFR inhibitor patents [2] |
| Quantified Difference | The target compound is a validated intermediate for EGFR inhibitor synthesis; the comparator lacks this documented application. |
| Conditions | Patent WO2018228909A1 – synthesis of acrylamide EGFR inhibitors for cancer treatment |
Why This Matters
The compound's documented role in a specific patent-directed medicinal chemistry program reduces procurement risk by providing a validated synthetic pathway.
- [1] WO2018228909A1. Substituted acrylamides as EGFR inhibitors. World Intellectual Property Organization, 2018. View Source
- [2] PubChem. Methyl 2-amino-3-fluorobenzoate (CID 29146947). CAS 144851-82-1. View Source
